![molecular formula C10H16O B2365278 Spiro[3.6]decan-2-one CAS No. 1189573-01-0](/img/structure/B2365278.png)
Spiro[3.6]decan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[3.6]decan-2-one is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound falls under the category of spiro compounds, which are known for their distinctive twisted structures. The spiro atom in this compound is a quaternary carbon, connecting a three-membered ring and a six-membered ring. This structural feature imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[3.6]decan-2-one typically involves the dialkylation of an activated carbon center. One common method is the use of a 1,3-dihalide or a dilithio reagent such as 1,5-dilithiopentane. The reaction conditions often require a strong base and an inert atmosphere to prevent unwanted side reactions. For example, the dialkylation can be carried out in the presence of a base like sodium hydride in an aprotic solvent such as tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar dialkylation techniques. The process is optimized for yield and purity, often incorporating purification steps such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions: Spiro[3.6]decan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of spirocyclic ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of spirocyclic alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro atom or adjacent carbons, using reagents like sodium alkoxides or halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Sodium alkoxides in alcohol, alkyl halides in aprotic solvents.
Major Products:
Oxidation: Spirocyclic ketones, carboxylic acids.
Reduction: Spirocyclic alcohols.
Substitution: Alkylated spirocyclic compounds.
科学的研究の応用
Spiro[3.6]decan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of spirocyclic drugs and ligands.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein folding.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials, such as spirocyclic polymers and advanced composites.
作用機序
The mechanism by which Spiro[3.6]decan-2-one exerts its effects is largely dependent on its interaction with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, often leading to inhibition or activation of specific biochemical pathways. For example, in medicinal chemistry, this compound derivatives may inhibit enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access.
類似化合物との比較
Spiro[4.5]decan-2-one: Another spirocyclic compound with a similar structure but different ring sizes.
Spiropentadiene: A highly strained spiro compound with unique reactivity.
Spirohexane: A simpler spiro compound with two six-membered rings.
Uniqueness: Spiro[3.6]decan-2-one is unique due to its specific ring size combination, which imparts distinct chemical properties and reactivity. Compared to Spiro[4.5]decan-2-one, it has a smaller three-membered ring, leading to different strain and reactivity profiles. Spiropentadiene, on the other hand, is much more strained and reactive, making this compound more stable and easier to handle in various applications.
特性
IUPAC Name |
spiro[3.6]decan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-7-10(8-9)5-3-1-2-4-6-10/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQMAZDBXPLLIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
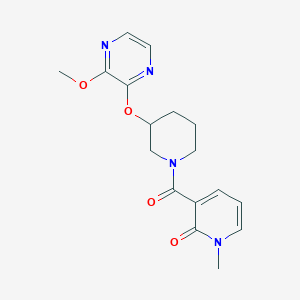
![1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE](/img/structure/B2365197.png)
![2-Methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2365199.png)
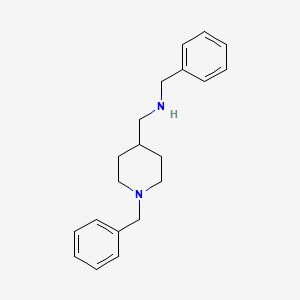
![methyl 2-[(5-{[(4-tert-butylphenyl)formamido]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2365201.png)
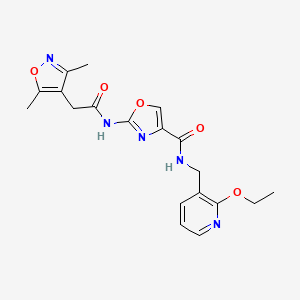

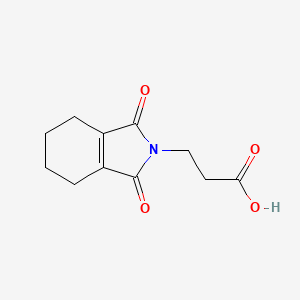
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B2365209.png)
![3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2365212.png)
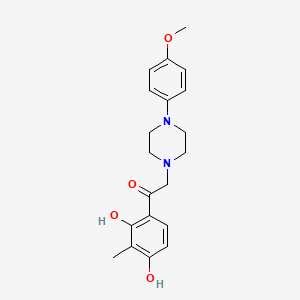
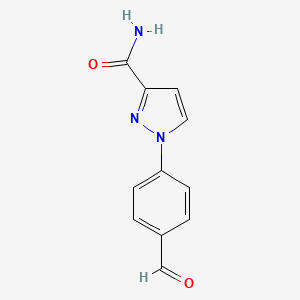
![3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2365216.png)

